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Compound of Interest

Compound Name: Butyl gallate

Cat. No.: B094131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of butyl
gallate, a widely used antioxidant in the food, cosmetic, and pharmaceutical industries.
Understanding the three-dimensional arrangement of atoms and molecules in its crystalline
form is paramount for elucidating its physicochemical properties, stability, and interactions with
biological systems. This document presents key crystallographic data, detailed experimental
protocols for structure determination, and visualizations of molecular interactions and
experimental workflows.

Quantitative Crystallographic Data

The crystal structure of butyl gallate has been determined as a dihydrate form
(C11H1405:2H20). The following tables summarize the key crystallographic data and bond
lengths of interest, providing a quantitative foundation for understanding its solid-state
conformation.

Table 1: Crystal Data and Structure Refinement for Butyl Gallate Dihydrate
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Parameter Value
Empirical Formula C11H1807
Formula Weight 262.26
Temperature 296 K
Wavelength 1.54178 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 14.345(2) A
b 7.934(1) A

c 12.083(2) A
a 90°

B 108.89(1)°

y 90°

Volume 1301.0(3) A3
z 4

Density (calculated) 1.338 Mg/m3
Absorption Coefficient 0.91 mm—1
F(000) 568

Refinement Details

R-factor (R1) 0.048
WR factor (WR2) 0.185
Data-to-parameter ratio 19.1

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]
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Table 2: Selected Interatomic Distances (A)

Bond Length (A)
01-C7 1.353(3)
02-C8 1.371(3)
03-C9 1.365(3)
04-C11 1.206(3)
05-C11 1.332(3)
05-C12 1.461(3)
C1-C2 1.502(4)
C2-C3 1.512(4)
C3-C4 1.508(4)
C4-05 1.461(3)

Molecular and Crystal Structure Insights

The crystal structure of butyl gallate dihydrate reveals a molecule that is nearly planar, with
the butyl ester group adopting a fully extended trans zigzag conformation. The stability of the
crystal packing is attributed to a combination of forces:

¢ Intramolecular Hydrogen Bonds: Two hydrogen bonds exist between the hydroxyl groups on
the gallate head.[1]

« Intermolecular Hydrogen Bonds: All available hydroxyl groups and water molecules
participate in a network of intermolecular hydrogen bonds, further stabilizing the crystal
lattice.[1]

o Stacking Interactions: The gallate head groups (the 3,4,5-trihydroxybenzene portion) exhibit
stacking interactions.[1]

» Hydrophobic Interactions: The butyl chains engage in hydrophobic interactions.[1]
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The following diagram illustrates the key intermolecular interactions that define the crystal
packing of butyl gallate dihydrate.
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Key intermolecular interactions in the butyl gallate dihydrate crystal.

Experimental Protocols

The determination of the crystal structure of butyl gallate involves several key stages, from
crystal growth to data analysis. The following protocols provide a generalized yet detailed
methodology for obtaining and analyzing single crystals of small organic molecules like butyl

gallate.

Synthesis and Purification of Butyl Gallate
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A common method for the synthesis of butyl gallate is the Fischer esterification of gallic acid
with n-butanol in the presence of an acid catalyst (e.qg., sulfuric acid).

e Reaction Setup: A mixture of gallic acid, an excess of n-butanol, and a catalytic amount of
concentrated sulfuric acid is refluxed for several hours.

o Work-up: After cooling, the reaction mixture is neutralized, and the crude product is
extracted.

 Purification: The crude butyl gallate is purified by recrystallization from a suitable solvent or
by column chromatography to achieve the high purity required for single crystal growth.

Single Crystal Growth of Butyl Gallate Dihydrate

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow
evaporation is a commonly employed and effective method for growing crystals of butyl
gallate.

e Solvent Selection: Choose a solvent in which butyl gallate has moderate solubility. A mixture
of ethanol and water can be effective, as the presence of water is necessary to form the
dihydrate.

e Preparation of a Saturated Solution: Dissolve the purified butyl gallate in the chosen solvent
system at a slightly elevated temperature to create a saturated or near-saturated solution.

« Filtration: Filter the warm solution through a syringe filter into a clean, dust-free vial to
remove any particulate matter that could act as unwanted nucleation sites.

» Slow Evaporation: Cover the vial with a cap that has small perforations or with parafilm
punctured with a few small holes. This allows for the slow evaporation of the solvent.

¢ Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a
period of several days to weeks, as the solvent slowly evaporates, the concentration of butyl
gallate will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection and
Structure Refinement
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o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to the desired temperature (e.g., 296 K) and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is
rotated.

o Data Processing: The collected diffraction data are processed to determine the unit cell
parameters and to integrate the intensities of the reflections.

 Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial model of the crystal structure.

o Structure Refinement: The initial model is refined by least-squares methods against the
experimental data to improve the atomic coordinates, and thermal parameters, and to
minimize the difference between the observed and calculated structure factors.

The logical workflow for single-crystal X-ray diffraction is illustrated in the diagram below.
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A generalized workflow for single-crystal X-ray diffraction analysis.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b094131?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The crystal structure of butyl gallate dihydrate provides a detailed atomic-level understanding
of its solid-state conformation and intermolecular interactions. The planar nature of the
molecule, stabilized by a network of hydrogen bonds and other interactions, is a key
determinant of its physical properties. The experimental protocols outlined in this guide offer a
roadmap for the successful determination of the crystal structures of butyl gallate and similar
small organic molecules. This structural information is invaluable for researchers in materials
science, pharmacology, and drug development, as it forms the basis for understanding and
predicting the behavior of this important antioxidant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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